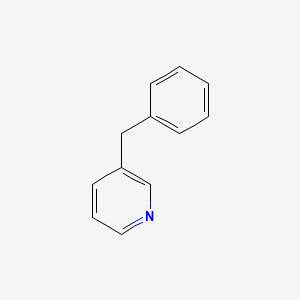

3-Benzylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCLVSDUMKMBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211051 | |

| Record name | 3-Benzylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-95-1 | |

| Record name | 3-Benzylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzylpyridine: A Comprehensive Technical Guide for Researchers

CAS Number: 620-95-1

This technical guide provides an in-depth overview of 3-Benzylpyridine, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₁N, is a pyridine derivative with a benzyl substituent at the 3-position.[1] There are some discrepancies in the reported physical properties across different sources, which are noted below.

| Property | Value | Source(s) |

| Molecular Weight | 169.23 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁N | [1] |

| Appearance | Colorless to pale yellow liquid or off-white to yellow solid | [2] |

| Boiling Point | 286-287 °C | [3][4] |

| 220-225 °C | [2] | |

| Melting Point | 34 °C | [5] |

| -20 °C | [2] | |

| Density | 1.061 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [2] |

| Flash Point | 30 °C | [3][4] |

Synthesis and Experimental Protocols

Alternatively, a multi-step synthesis starting from nicotinic acid (pyridine-3-carboxylic acid) is feasible. This would involve the formation of 3-benzoylpyridine as a key intermediate, followed by reduction of the ketone to a methylene group. A detailed protocol for the synthesis of the intermediate, 3-benzoylpyridine, is provided below as a reference.

Experimental Protocol: Synthesis of 3-Benzoylpyridine (Intermediate)

This protocol is adapted from a known procedure for the synthesis of benzoylpyridines.

Materials:

-

Nicotinic acid

-

Thionyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

50% aqueous sodium hydroxide

-

Chloroform

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.

-

Slowly add 6.9 moles of distilled thionyl chloride with stirring over 15-20 minutes.

-

Heat the mixture on a steam bath with continuous stirring for 1 hour.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Add 200 ml of anhydrous benzene and distill it off under reduced pressure.

-

Add an additional 500 ml of anhydrous benzene.

-

Cool the flask in an ice-salt bath and add 2.5 moles of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.

-

Allow the mixture to warm to room temperature and then heat under reflux for 6 hours.

-

Cautiously pour the reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.

-

Separate and discard the organic layer.

-

Extract the acid solution with three 500-ml portions of ether and discard the ether extracts.

-

Basify the solution with 50% aqueous sodium hydroxide until the aluminum hydroxide precipitate redissolves.

-

After cooling, extract the product with five 300-ml portions of chloroform.

-

Combine the chloroform extracts, wash with water, and remove the solvent by distillation.

-

Distill the residue to obtain 3-benzoylpyridine.

Note on Conversion to this compound: The resulting 3-benzoylpyridine can be converted to this compound through a standard Wolff-Kishner or Clemmensen reduction, which reduces the ketone to a methylene bridge.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyridine scaffold is a common feature in many biologically active compounds.

While specific drugs directly synthesized from this compound are not prominently documented, its utility is evident in the synthesis of related structures and intermediates. For instance, this compound hydrochloride is a reactant in the synthesis of 3-[p-(3-chloro-2-methylpropionyl)benzyl]pyridine.[6] Furthermore, the N-benzyl-3-piperidine core, which can be derived from 3-substituted pyridines, is a key component of the calcium channel blocker Benidipine.

The broader class of benzylpyridines has shown diverse biological activities. For example, derivatives of N-benzyl-pyridine-2-one have been investigated for their potential in ameliorating cognitive deficits, suggesting a possible role in the development of treatments for neurodegenerative diseases like Alzheimer's.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data on the direct biological targets or signaling pathways modulated by this compound itself. The biological effects observed are generally attributed to the larger molecules synthesized from this intermediate. The pyridine ring can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological macromolecules, which is a key reason for its prevalence in medicinal chemistry. Further research is needed to elucidate any intrinsic biological activity of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.[7]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

Visualizations

Synthesis Workflow

Caption: Plausible synthetic route to this compound.

Role in Medicinal Chemistry

Caption: Role of the this compound scaffold in generating diverse derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemwhat.com [chemwhat.com]

- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylpyridine is a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₁N. It consists of a pyridine ring substituted with a benzyl group at the 3-position. This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its utility in the construction of more complex molecular architectures. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the characterization of its derivatives. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of this compound have been reported across various sources. A summary of these key quantitative data is presented below for easy comparison. It is important to note the variations in reported values, which can arise from differences in experimental conditions and sample purity.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | [1][2][3][4][5] |

| Molecular Weight | 169.22 g/mol | [1][2][3][5] |

| 169.227 g/mol | [1] | |

| 169.23 g/mol | [5][6] | |

| Appearance | Colorless to pale yellow liquid | [1] |

| White or Colorless to Light yellow powder to lump to clear liquid | [1] | |

| Off-white to yellow Solid | [3] | |

| Melting Point | -20 °C | [1] |

| 34 °C | [3][6] | |

| 29.0 to 33.0 °C | ||

| Boiling Point | approx. 220-225 °C | [1] |

| 287 °C | [6] | |

| 286-287 °C | [3][4] | |

| Density | 1.0610 g/cm³ | [3][7] |

| Refractive Index | 1.5818 (estimate) | [3][7] |

| pKa | 5.40 ± 0.10 (Predicted) | [1][3][7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol and ether. | [1] |

| Flash Point | 30 °C | [3][4][7] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a critical indicator of a substance's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is crystalline)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: If the this compound sample is solid, ensure it is dry and finely powdered. A small amount is crushed into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end. The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the sample at the bottom.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure substance will have a sharp melting range of 1-2 °C.

Determination of Boiling Point

Simple distillation is a standard method for determining the boiling point of a liquid and can also serve as a purification step.[8]

Apparatus:

-

Round-bottom flask (50 mL)

-

Distillation head (still head) with a condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled.[8] Approximately 10-15 mL of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Observation: The temperature will rise and then stabilize as the vapor condenses in the condenser and drips into the receiving flask. This stable temperature is recorded as the boiling point.

-

Data Collection: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the pressure is not at standard atmospheric pressure (760 mmHg), a correction may be necessary.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a small glass flask of a specific, accurately known volume) or a graduated cylinder and an analytical balance.

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Pycnometer:

-

Mass of Empty Pycnometer: The clean, dry pycnometer is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Mass of Filled Pycnometer: The pycnometer is removed from the bath, dried, and weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that is also indicative of purity.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer using a clean dropper.

-

Measurement: The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read from the instrument's scale. The temperature at which the measurement is taken must be recorded, as the refractive index is temperature-dependent. This is typically done at 20 °C (n_D²⁰).

Determination of Solubility

A qualitative assessment of solubility is fundamental for understanding the compound's behavior in various solvent systems.[9]

Apparatus:

-

Test tubes and a test tube rack

-

Spatula or dropper

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, diethyl ether, hexane, toluene)

Procedure:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 50 mg or a few drops) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated thoroughly (e.g., by flicking the test tube or using a vortex mixer) for a minute or two.

-

Observation: The mixture is observed to determine if the solute has completely dissolved. If it has, the compound is classified as soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities to build a solubility profile.

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an organic compound such as this compound.

Caption: Workflow for the characterization of this compound's physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 98% , 620-95-1 - CookeChem [cookechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. This compound CAS#: 620-95-1 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

An In-depth Technical Guide to 3-Benzylpyridine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathways of 3-Benzylpyridine. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Molecular and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a benzyl group at the 3-position. Its chemical formula is C₁₂H₁₁N. The molecular structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, attached to a benzyl substituent.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N |

| Molecular Weight | 169.22 g/mol |

| Melting Point | 34 °C |

| Boiling Point | 286-287 °C |

| Density | 1.061 g/cm³ |

| pKa | 5.40 ± 0.10 (Predicted) |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable pyridine derivative. A plausible synthetic route is the reaction of 3-pyridylmagnesium bromide with benzyl bromide.

Synthetic Pathway

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a generalized procedure based on established methods for similar Grignard reactions with pyridine derivatives.

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Benzyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 3-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form 3-pyridylmagnesium bromide.

-

Reaction with Benzyl Bromide: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or methanol.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Navigating the Solubility Landscape of 3-Benzylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Benzylpyridine, a heterocyclic aromatic compound, holds significance in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, detailed experimental protocols for its determination, and modern predictive methodologies. This guide aims to equip researchers with the necessary tools and knowledge to effectively work with this compound in diverse solvent systems.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a dual chemical nature:

-

A Polar Pyridine Head: The nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding.

-

A Nonpolar Benzyl Tail: The benzyl group is a nonpolar hydrocarbon moiety.

This amphiphilic character suggests that this compound will exhibit a range of solubilities in different organic solvents. It is expected to be soluble in solvents of intermediate polarity and in those that can engage in hydrogen bonding. While sparingly soluble in water, its solubility in organic solvents such as ethanol and ether is generally reported to be good.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in a wide range of organic solvents. This underscores the need for experimental determination to accurately quantify its solubility for specific applications. To provide a comparative context, the following table presents qualitative solubility information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Ethanol, Methanol | Good |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Good |

| Nonpolar | Hexane, Toluene | Low to Moderate |

| Ethers | Diethyl Ether | Good |

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through experimental measurement. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

The Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm PTFE for organic solvents), can be employed. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. This can be achieved using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify this compound. Create a calibration curve with standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be generated to determine the concentration based on absorbance at a specific wavelength.

-

-

Calculation: The solubility is then expressed in appropriate units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (χ).

Gravimetric Method

This method is straightforward and relies on the accurate weighing of the solute dissolved in a known mass of solvent.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method (steps 1 and 2).

-

Isolation of Saturated Solution: After equilibration, carefully filter the saturated solution to remove all undissolved solid. Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent completely from the weighed portion of the saturated solution. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound, or using a rotary evaporator.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

Calculation:

-

Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of the dissolved solute = (Mass of container + dry solute) - (Mass of empty container)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. These models are particularly valuable in the early stages of research and for screening a large number of solvents.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[1][2] The model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[3] It often provides more accurate predictions than group-contribution methods, especially for complex molecules.

Visualization of Experimental Workflow

The general process for the experimental determination of solubility can be visualized as a logical workflow.

Conclusion

References

3-Benzylpyridine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylpyridine is a heterocyclic aromatic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical products. Its molecular structure, comprising a pyridine ring substituted with a benzyl group, imparts specific chemical properties and reactivity. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe use in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to provide a thorough resource for researchers and professionals.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁N | PubChem |

| Molecular Weight | 169.22 g/mol | PubChem[1] |

| Appearance | Off-white to yellow solid or colorless to light yellow liquid | ChemicalBook[2] |

| Melting Point | 34 °C | ChemicalBook[2] |

| Boiling Point | 286-287 °C | ChemicalBook[2] |

| Density | 1.061 g/cm³ | ChemicalBook[2] |

| Flash Point | 30 °C | ChemicalBook[2] |

| pKa | 5.40 ± 0.10 (Predicted) | ChemicalBook[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | - |

| Vapor Density | 5.8 | Fisher Scientific |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

Source: PubChem[1], TCI Chemicals[3]

Toxicological Data

| Route | Species | Value | Source |

| Oral LD50 | Rat | 891 mg/kg | - |

| Dermal LD50 | Rabbit | 1121 mg/kg | - |

| Inhalation LC50 | Rat | 17.1 mg/L (4 hours) | - |

Note: This data is for Pyridine and should be used as a reference for potential toxicity.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize the risks associated with handling this compound.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure[4]. The laboratory should be well-ventilated[4].

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area[5].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards. | Protects against splashes and vapors, preventing serious eye irritation[6]. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended. | Prevents skin contact, which can be harmful and cause irritation[4]. |

| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects against splashes and contamination of personal clothing. |

| Respiratory Protection | Not typically required when working in a functional chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel. | Prevents inhalation of harmful vapors. |

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing[3].

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

-

Keep containers tightly closed when not in use to prevent the release of vapors[4].

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Ground and bond containers when transferring material to prevent static discharge, especially given its low flash point.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[5].

-

Keep containers tightly sealed in a secure location.

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids[7].

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][9]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8]. |

| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention[10]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8]. |

Spill Response

The response to a spill will depend on its size and location.

-

Minor Spill (in a chemical fume hood):

-

Alert others in the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb the initial spill[11].

-

Working from the outside in, carefully collect the absorbed material into a sealable, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (outside a chemical fume hood or a large volume):

-

Evacuate the laboratory immediately and alert others.

-

If the substance is flammable, eliminate all ignition sources.

-

Close the laboratory doors to contain the vapors.

-

Contact the institution's emergency response team or environmental health and safety office.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container. Dispose of the waste through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[5]. Do not dispose of this compound down the drain.

Visualized Workflows

The following diagrams illustrate key safety workflows for handling hazardous chemicals like this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for selecting appropriate PPE for this compound.

References

- 1. This compound | C12H11N | CID 12112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 620-95-1 [m.chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. jk-sci.com [jk-sci.com]

Commercial Suppliers and Technical Guide to High-Purity 3-Benzylpyridine for Research and Drug Development

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 3-Benzylpyridine, a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in chemical research, is offered by a range of commercial suppliers. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative summary of suppliers, typical purity specifications, and relevant analytical methodologies.

Overview of Commercial Suppliers

High-purity this compound is available from several chemical suppliers, catering to the needs of research and development laboratories as well as bulk manufacturing. The purity of the commercially available product typically ranges from 95% to over 98%, with Gas Chromatography (GC) being the most common analytical method cited for purity assessment.

Below is a summary of prominent commercial suppliers and their typical product specifications. It is important to note that lot-specific data, including precise purity and impurity profiles, should always be obtained from the supplier's Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Appearance | Notes |

| TCI America | 620-95-1 | C₁₂H₁₁N | 169.23 | >98.0% (GC) | White or Colorless to Light yellow powder to lump to clear liquid | - |

| ChemicalBook | 620-95-1 | C₁₂H₁₁N | 169.23 | 99.0% min | - | Lists multiple suppliers on its platform. |

| Santa Cruz Biotechnology | 620-95-1 | C₁₂H₁₁N | 169.23 | - | - | For Research Use Only.[1] Recommends referring to the lot-specific Certificate of Analysis.[1] |

| Spectrum Chemical | 620-95-1 | C₁₂H₁₁N | 169.23 | - | - | Products meet or exceed grade requirements. |

| CookeChem | 620-95-1 | C₁₂H₁₁N | 169.22 | 98%[2] | - | - |

| Manchester Organics | 620-95-1 | C₁₂H₁₁N | 169.222 | 95%[3] | - | - |

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with a melting point around 29-33 °C. It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[4]

| Property | Value |

| Boiling Point | ~220-225 °C[4] |

| Melting Point | ~-20 °C (liquid form)[4] / 29.0 to 33.0 °C (solid form) |

| Density | Data not consistently available |

| pKa | 5.40 ± 0.10 (Predicted) |

Experimental Protocols: Quality Control and Purity Determination

While specific, detailed analytical methods are proprietary to each supplier, a general workflow for the quality control of this compound can be outlined based on standard analytical chemistry practices. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing purity and identifying impurities.

General Gas Chromatography (GC) Method for Purity Analysis

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a mid-polarity column like a DB-5 or equivalent).

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent such as dichloromethane or methanol.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Chromatographic Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to a final temperature of 280 °C, held for 5 minutes. (Note: This is a generic program and would require optimization).

-

Detector Temperature: 300 °C

-

-

Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage. Impurities are identified by their retention times and can be quantified relative to the main peak.

General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Objective: To determine the purity of this compound and identify any non-volatile impurities or related substances.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Methodology:

-

Sample Preparation: A solution of the this compound sample is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetonitrile and water (with a modifier such as 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

-

Data Analysis: Similar to GC, the peak area of this compound is used to calculate the percentage purity.

Potential Impurities and Synthesis-Related Byproducts

The impurity profile of this compound is largely dependent on its synthetic route. Common methods for its synthesis can introduce specific impurities. For instance, if prepared from 3-hydroxypyridine and benzyl chloride, unreacted starting materials or byproducts from side reactions could be present.

A potential synthesis route involves the reaction of 3-hydroxypyridine with benzyl chloride to form an N-benzyl-3-hydroxypyridinium salt, which is then reduced.[5]

Potential impurities may include:

-

Unreacted 3-hydroxypyridine

-

Residual benzyl chloride

-

Over-benzylated products

-

Byproducts from the reduction step

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules with potential pharmacological activities.[4] Its pyridine ring and benzyl group provide a versatile scaffold for chemical modifications.

Derivatives of benzylpyridines are being investigated for various therapeutic applications. For example, novel N-benzyl pyridine-2-one derivatives have been studied for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.[6] This highlights the importance of using high-purity this compound as a starting material to ensure the integrity of the final drug candidates and the reliability of biological data.

Visualizations

References

- 1. scbt.com [scbt.com]

- 2. This compound , 98% , 620-95-1 - CookeChem [cookechem.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]

- 6. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Reactivity of the Pyridine Ring in 3-Benzylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 3-benzylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the electronic properties of the pyridine ring and the influence of the benzyl substituent on its reactivity towards various chemical transformations. Key reaction classes, including electrophilic and nucleophilic substitutions, N-oxidation, reduction of the pyridine ring, and reactions at the benzylic position, are discussed in detail. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the synthesis and functionalization of this compound derivatives.

Introduction

The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analogue, benzene. This compound, featuring a benzyl group at the 3-position, presents a versatile platform for the development of novel molecular entities. The benzyl substituent, while not in direct conjugation with the pyridine nitrogen, influences the regioselectivity and rate of chemical reactions on the heterocyclic core. Understanding the fundamental reactivity of this compound is paramount for the rational design and synthesis of its derivatives for various applications.

This guide provides an in-depth analysis of the core reactivity of this compound, with a focus on practical synthetic methodologies. Quantitative data from the literature is summarized in tabular format for ease of comparison, and detailed experimental protocols for key transformations are provided. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.

Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits a rich and varied reactivity, influenced by the interplay of the electron-deficient nature of the heterocycle and the electronic effects of the benzyl substituent.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the nitrogen atom.[1] Reactions typically require harsh conditions and proceed at a much slower rate compared to benzene. The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[2] Substitution is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the intermediate sigma complex. In this compound, the primary sites for electrophilic attack are the C-5 and, to a lesser extent, the C-2 and C-6 positions, though the latter are less favored. It is also important to note that the electron-rich benzene ring of the benzyl group is more susceptible to electrophilic attack than the pyridine ring.

Direct nitration of pyridine requires forcing conditions and often results in low yields.[1] For this compound, nitration is expected to occur preferentially on the more electron-rich benzene ring of the benzyl group. To achieve nitration on the pyridine ring, harsher conditions are necessary, and the expected major product would be 5-nitro-3-benzylpyridine. A general method for the nitration of substituted pyridines involves the use of nitric acid in trifluoroacetic anhydride, with yields ranging from 10-83% depending on the substrate.[3]

Table 1: Quantitative Data for Electrophilic Nitration of Substituted Pyridines

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Substituted Pyridines | HNO₃, (CF₃CO)₂O | - | 3-Nitropyridines | 10-83 | [3] |

| 2-Benzylpyridine | conc. H₂SO₄, conc. HNO₃ | 80°C, 20 min | Nitrated Benzene Ring | Not specified | [4] |

Experimental Protocol: Nitration of this compound (General Procedure)

-

In a 25 mL round-bottom flask, cool 5 mL of concentrated sulfuric acid to below 5°C in an ice bath.

-

With swirling, slowly add 1.0 mL (6.2 mmol) of this compound to the cooled acid.

-

Continue to swirl the solution in the ice bath and add 1.0 mL (16 mmol) of concentrated nitric acid dropwise over 2-3 minutes.

-

After the addition is complete, heat the reaction mixture in a water bath at 80°C for 20 minutes.

-

Pour the reaction mixture onto 80 g of crushed ice in a beaker.

-

Carefully neutralize the mixture by the addition of a concentrated NaOH solution until the solution is strongly basic (pH > 11).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization from ethanol.

Diagram 1: Electrophilic Aromatic Substitution (Nitration) Mechanism

Caption: Mechanism of electrophilic nitration on the pyridine ring.

Direct sulfonation of pyridine is also challenging and requires high temperatures.[5] Fuming sulfuric acid (oleum) is typically used as the sulfonating agent.[5] For this compound, sulfonation is expected to occur at the C-5 position. An alternative approach involves the N-oxidation of the pyridine ring, which activates it towards electrophilic attack, followed by sulfonation and subsequent deoxygenation.

Experimental Protocol: Sulfonation of this compound (General Procedure)

-

In a 50 mL round-bottom flask equipped with a reflux condenser, carefully add 10 mmol of this compound to 10 mL of 20% oleum (fuming sulfuric acid). Caution: Oleum is extremely corrosive.

-

Heat the reaction mixture to the required temperature (e.g., 220-250°C) and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaOH or CaCO₃).

-

The product, this compound-5-sulfonic acid, can be isolated by filtration if it precipitates or by other appropriate workup procedures.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the nitrogen atom.[6] Attack at these positions allows for the delocalization of the negative charge in the intermediate Meisenheimer complex onto the electronegative nitrogen atom, thus stabilizing the intermediate.

The Chichibabin reaction is a classic method for the amination of pyridines using sodium amide (NaNH₂) in liquid ammonia or an inert solvent like toluene.[6][7] For 3-substituted pyridines, amination occurs preferentially at the C-2 position.[6] In the case of this compound, the reaction yields 2-amino-5-benzylpyridine.[8]

Table 2: Quantitative Data for the Chichibabin Reaction

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Pyridine | NaNH₂, liq. NH₃ | - | 2-Aminopyridine | 70-85 | [6] |

| This compound | NaNH₂ | Toluene | 2-Amino-5-benzylpyridine | Not specified | [8] |

Experimental Protocol: Chichibabin Reaction of this compound

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place a suspension of sodium amide in dry toluene.

-

Add this compound to the suspension under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

The reaction progress can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 2-amino-5-benzylpyridine.

-

The product can be purified by crystallization or chromatography.

Diagram 2: Chichibabin Reaction Mechanism

Caption: Mechanism of the Chichibabin reaction on this compound.

N-Oxidation

The lone pair of electrons on the pyridine nitrogen is readily available for reaction with electrophiles. N-oxidation is a common transformation, typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[9][10] The resulting pyridine N-oxides are versatile intermediates; the N-oxide group activates the ring towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions). For 3-substituted pyridines, oxidation with m-CPBA has been reported to give the highest yields of the corresponding N-oxides.[10]

Table 3: Quantitative Data for N-Oxidation of Pyridines

| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |

| Pyridine | 40% Peracetic acid | 85°C | Pyridine-N-oxide | 78-83 | [9] |

| 3-Substituted Pyridines | m-CPBA | - | 3-Substituted Pyridine-N-oxides | High | [10] |

Experimental Protocol: N-Oxidation of this compound

-

Dissolve this compound in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the stirred solution of this compound.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and 3-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain this compound-N-oxide. The product can be further purified by chromatography if necessary.

Reduction of the Pyridine Ring

The aromatic pyridine ring can be reduced to a saturated piperidine ring under various conditions, most commonly through catalytic hydrogenation. This transformation is of great synthetic importance as piperidines are prevalent in many biologically active molecules.[11]

Table 4: Quantitative Data for the Reduction of Pyridines

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| Pyridine-3-carboxaldehyde derivatives | 10% Pd/C | H₂, Acetic Acid | 3-Benzylpiperidine derivatives | Moderate to good | [12] |

| 3-Substituted Pyridines | Rh₂O₃ | H₂ (5 bar), TFE, 40°C, 16h | 3-Substituted Piperidines | Not specified |

Experimental Protocol: Catalytic Hydrogenation of this compound

-

In a high-pressure reaction vessel, dissolve this compound (1 mmol) in a suitable solvent such as acetic acid or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Pd/C or PtO₂.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully vent the reaction vessel and filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting 3-benzylpiperidine can be purified by distillation or chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solved Nitration of 2-Benzylpyridine Determine the | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

electrophilic substitution reactions of 3-Benzylpyridine

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of this compound. Due to the presence of two distinct aromatic systems—an electron-deficient pyridine ring and an electron-rich phenyl ring—the reactivity and regioselectivity of these reactions are governed by a complex interplay of electronic effects. This document details the underlying principles, predicts the outcomes of major EAS reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data for clarity. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Reactivity and Regioselectivity

This compound incorporates two aromatic rings linked by a methylene bridge. The electrophilic substitution behavior of this molecule is determined by the inherent electronic properties of each ring system.

-

The Pyridine Ring: The pyridine ring is an electron-deficient heteroaromatic system. The high electronegativity of the nitrogen atom deactivates the ring towards electrophilic attack compared to benzene.[1][2] Furthermore, most electrophilic substitutions are conducted in acidic media, which leads to the protonation of the basic nitrogen atom. This forms a pyridinium ion, drastically increasing the deactivation of the ring.[3][4] In the rare instances where electrophilic substitution on the pyridine ring occurs, it overwhelmingly favors attack at the C-3 (or 5) position to avoid forming an unstable carbocation intermediate with a positive charge on the electronegative nitrogen atom.[1][5][6][7]

-

The Benzyl Group's Phenyl Ring: In contrast, the phenyl ring of the benzyl group is an electron-rich system. It is attached to the pyridine via a methylene (-CH2-) group, which acts as a weak electron-donating group. Electron-donating groups activate the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzene.[8][9]

Competing Sites for Electrophilic Attack

Given the highly deactivated nature of the pyridine (or pyridinium) ring and the activated nature of the phenyl ring, electrophilic substitution reactions on this compound are expected to occur exclusively on the phenyl ring of the benzyl substituent. This has been demonstrated in related isomers, such as 2-benzylpyridine, where nitration occurs on the benzyl ring.[10][11]

The methylene bridge directs incoming electrophiles to the ortho (C2', C6') and para (C4') positions of the phenyl ring.[9][12] Therefore, a mixture of ortho- and para-substituted products is anticipated, with the para product often favored due to reduced steric hindrance.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 3. benchchem.com [benchchem.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. quora.com [quora.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. savemyexams.com [savemyexams.com]

- 10. Solved Please experts, draw an electron pushing mechanism of | Chegg.com [chegg.com]

- 11. Solved Sure! Here's the balanced chemical equation for the | Chegg.com [chegg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Nucleophilic Substitution on the Benzyl Group of 3-Benzylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylpyridine and its derivatives are significant scaffolds in medicinal chemistry and materials science. Functionalization of the benzylic position provides a direct route to introduce diverse molecular complexity, enabling the exploration of structure-activity relationships and the development of novel chemical entities. Direct nucleophilic substitution on the sp³-hybridized carbon of the benzyl group in this compound is not a viable synthetic strategy due to the absence of a suitable leaving group.

This technical guide outlines a robust and widely applicable two-step strategy to achieve formal nucleophilic substitution at the benzylic position of this compound. The methodology involves an initial benzylic halogenation, creating a reactive intermediate, followed by a classical S(_N)2 reaction with a variety of nucleophiles. This document provides a comprehensive overview of the reaction principles, detailed experimental protocols for key transformations, and a summary of quantitative data to facilitate reaction design and optimization.

Reaction Principle: A Two-Step Approach

The overall transformation is achieved through a two-step sequence:

-

Benzylic Halogenation: The benzylic C-H bonds in this compound are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[1] This allows for selective halogenation at this position using radical initiators. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the pyridine or benzene rings.[2]

-

Nucleophilic Substitution (S(_N)2 Reaction): The product of the first step, 3-(bromomethyl)pyridine, possesses a highly reactive primary benzylic halide. This makes it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new carbon-nucleophile bonds with high efficiency. The reaction proceeds via a backside attack, resulting in an inversion of configuration if the carbon were chiral.[3]

Experimental Protocols

Step 1: Benzylic Bromination of 3-Alkylpyridine

This protocol describes a general method for the benzylic bromination of a 3-alkylpyridine (as a proxy for this compound) using N-bromosuccinimide (NBS).

Materials:

-

3-Alkylpyridine (e.g., 3-picoline) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)

-

Carbon tetrachloride (CCl(_4)) or a greener alternative like acetonitrile (CH(_3)CN)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3)) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-alkylpyridine (1.0 eq), NBS (1.1 eq), and the radical initiator (BPO or AIBN, 0.02-0.05 eq).

-

Add the solvent (e.g., CCl(_4)) to the flask.

-

Heat the reaction mixture to reflux (for CCl(_4), approx. 77°C) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO(_3) solution, saturated aqueous Na(_2)S(_2)O(_3) solution (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)pyridine.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation. Note: 3-(bromomethyl)pyridine can be unstable and may polymerize upon standing, so it is often used immediately in the next step.[4]

Step 2: Nucleophilic Substitution on 3-(Bromomethyl)pyridine

The following are representative protocols for the reaction of 3-(bromomethyl)pyridine with common nucleophiles.

Protocol 3.2.1: Cyanation

Materials:

-

3-(Bromomethyl)pyridine (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)pyridine (1.0 eq) in DMSO.

-

Carefully add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-90°C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(cyanomethyl)pyridine.

Protocol 3.2.2: Methoxylation (Williamson Ether Synthesis)

Materials:

-

3-(Bromomethyl)pyridine (1.0 eq)

-

Sodium methoxide (NaOMe) (1.1 eq) or sodium metal (Na) (1.1 eq)

-

Anhydrous methanol (MeOH)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere, or by using a commercially available solution.

-

To this solution, add a solution of 3-(bromomethyl)pyridine (1.0 eq) in methanol.

-

Reflux the reaction mixture for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous Na(_2)SO(_4), and concentrate.

-

Purify the crude product by distillation or column chromatography to obtain 3-(methoxymethyl)pyridine.

Protocol 3.2.3: Amination

Materials:

-

3-(Bromomethyl)pyridine (1.0 eq)

-

Amine nucleophile (e.g., Benzylamine) (1.2 eq)

-

Base (e.g., Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)) (1.5-2.0 eq)

-

Acetonitrile or DMF

-

Water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the amine nucleophile (1.2 eq) and the base (1.5-2.0 eq) in acetonitrile or DMF.

-

Add a solution of 3-(bromomethyl)pyridine (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-60°C).

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding N-substituted-3-(aminomethyl)pyridine.

Data Presentation

The following tables summarize the reaction conditions and reported yields for the nucleophilic substitution on benzylic-type pyridyl halides.

Table 1: Benzylic Bromination of 3-Picoline

| Reagent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NBS | BPO | CCl(_4) | Reflux | 2 | ~75-85 | General |

| NBS | AIBN | CH(_3)CN | Reflux | 1-3 | ~80-90 | General |

Note: Yields are typical for benzylic bromination of toluene derivatives and are expected to be similar for 3-picoline.

Table 2: Nucleophilic Substitution on 3-(Bromomethyl)pyridine Derivatives

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Cyanide | NaCN | DMSO | 90 | 2-4 | 3-(Cyanomethyl)pyridine | High (Est. >90) | [5] |

| Methoxide | NaOMe | MeOH | Reflux | 1-3 | 3-(Methoxymethyl)pyridine | High (Est. >85) | [5] |

| Azide | NaN(_3) | DMF | 50 | 12 | 3-(Azidomethyl)pyridine | >95 (Est.) | General |

| Piperidine | Piperidine/K(_2)CO(_3) | DMF | RT | 4 | 3-(Piperidin-1-ylmethyl)pyridine | ~90 | General |

| Benzylamine | Benzylamine/Et(_3)N | ACN | RT-50 | 2-6 | N-Benzyl-1-(pyridin-3-yl)methanamine | High (Est. >90) | [6] |

| Thiophenol | Thiophenol/K(_2)CO(_3) | DMF | RT | 2 | 3-((Phenylthio)methyl)pyridine | ~92 | General |

Note: Estimated yields are based on high-yielding S(_N)2 reactions on similar benzylic bromides.[7]

Mandatory Visualizations

Caption: Overall reaction pathway for the functionalization of this compound.

Caption: General experimental workflow for the two-step synthesis.

References

Spectroscopic Profile of 3-Benzylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzylpyridine (CAS No: 620-95-1), a key intermediate in pharmaceutical and chemical synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.51 | d | 1H | H-2 (Pyridine) |

| 8.46 | dd | 1H | H-6 (Pyridine) |

| 7.45 | dt | 1H | H-4 (Pyridine) |

| 7.20 - 7.35 | m | 5H | Phenyl-H |

| 7.10 | dd | 1H | H-5 (Pyridine) |

| 3.99 | s | 2H | -CH₂- |

d: doublet, dd: doublet of doublets, dt: doublet of triplets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C-6 (Pyridine) |

| 147.8 | C-2 (Pyridine) |

| 139.4 | C-1' (Phenyl) |

| 136.1 | C-4 (Pyridine) |

| 135.8 | C-3 (Pyridine) |

| 128.9 | C-2', C-6' (Phenyl) |

| 128.6 | C-3', C-5' (Phenyl) |

| 126.5 | C-4' (Phenyl) |

| 123.5 | C-5 (Pyridine) |

| 38.9 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3000 - 3100 | Medium | Aromatic C-H Stretch (Pyridine and Phenyl) |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1580 - 1610 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1450 - 1500 | Medium-Strong | C=C Ring Stretching (Phenyl) |